molecular formula C16H18O5 B2854862 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 428503-46-2

2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

Cat. No.: B2854862
CAS No.: 428503-46-2
M. Wt: 290.315
InChI Key: PFSYWBCTACXLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This compound, in particular, is characterized by its unique structure, which includes a chromen-2-one core with a butyl group at the 4-position and a propanoic acid moiety at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid typically involves the reaction of 7-hydroxy-4-butylcoumarin with a suitable acylating agent. One common method includes the esterification of 7-hydroxy-4-butylcoumarin with propanoic acid using a coupling reagent such as N,N’-carbonyldiimidazole (CDI) under mild conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield dihydrocoumarin derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides in the presence of a base like sodium hydride (NaH) are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Various alkyl or aryl-substituted coumarin derivatives.

Scientific Research Applications

2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in inflammation and cancer progression by binding to their active sites. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: Similar structure but with a methyl group instead of a butyl group.

    2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.

Uniqueness

2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-(4-butyl-2-oxochromen-7-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-3-4-5-11-8-15(17)21-14-9-12(6-7-13(11)14)20-10(2)16(18)19/h6-10H,3-5H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSYWBCTACXLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.